
D-Threitol
Overview
Description
D-Threitol: is a chiral four-carbon sugar alcohol with the molecular formula C₄H₁₀O₄ . It exists in the enantiomorphic forms this compound and L-threitol, which are the reduced forms of D- and L-threose . This compound is primarily used as an intermediate in the chemical synthesis of other compounds and has applications in various fields such as pharmaceuticals, food, and green chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Erythritol: D-Threitol can be synthesized from erythritol by xylitol dehydrogenase (XDH) with erythrulose as an intermediate. This method involves the conversion of erythritol to erythrulose, which is then reduced to this compound.
From Tartaric Acid: An improved five-step procedure has been applied to synthesize enantiopure D-1,4-di-O-benzylthreitol from readily available D-tartaric acid. This method uses modern reagents and enhanced work-up conditions to achieve high yields.
Industrial Production Methods: The enzymatic and whole-cell catalyst production methods are emerging as predominant alternatives for the industrial production of this compound. The properties of certain yeasts, such as Yarrowia lipolytica, make them promising producers of sugar alcohols like this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Threitol can undergo oxidation reactions, where it is converted to other compounds such as erythrulose.
Substitution: this compound can participate in substitution reactions to form different chemical compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.
Major Products:
Erythrulose: Formed during the oxidation of this compound.
Dithiothreitol: A major product formed during the reduction of this compound.
Scientific Research Applications
Biological Research Applications
Metabolite in Plant-Microbe Interactions
Recent studies have highlighted D-Threitol's role as a crucial metabolite in plant-microbe interactions. For instance, a study on Eucalyptus grandis demonstrated that exogenous application of this compound promoted microbial colonization and triggered hormonal responses in root cells when exposed to the pathogenic fungus Armillaria luteobubalina. This suggests that this compound acts as a signaling molecule in the early stages of fungal colonization, enhancing our understanding of plant defense mechanisms against pathogens .
Indicator of Metabolic Disorders
This compound is also associated with metabolic disorders. It is recognized as a significant end product of D-xylose metabolism in humans and can be indicative of conditions such as ribose-5-phosphate isomerase deficiency. Abnormal concentrations of this compound in urine have been linked to various metabolic derangements, including diabetes mellitus and uremia, making it a potential biomarker for diagnosing these conditions .
Agricultural Applications
Enhancing Crop Resilience
This compound has been studied for its potential to enhance crop resilience against biotic stressors. In agricultural settings, its application has been shown to improve microbial colonization of plant roots, which can lead to better nutrient uptake and increased resistance to diseases. The metabolomic profiling of plants treated with this compound revealed significant changes in the composition of root exudates, suggesting its role in promoting beneficial microbial communities .
Impact on Soil Microbial Populations
Research indicates that this compound can influence soil microbial populations positively. By enhancing the growth of beneficial microbes, it contributes to improved soil health and fertility. This effect is particularly important in sustainable agriculture practices where maintaining soil biodiversity is crucial for long-term productivity .
Therapeutic Potential
Role in Metabolic Disorders
The therapeutic potential of this compound extends to its use as a treatment option for metabolic disorders. Given its involvement in carbohydrate metabolism, researchers are exploring its application in managing conditions characterized by abnormal polyol levels. Future studies may focus on developing therapeutic strategies that leverage this compound's metabolic pathways to correct imbalances associated with specific enzyme deficiencies .
Antioxidant Properties
This compound exhibits antioxidant properties that could be beneficial in mitigating oxidative stress-related diseases. Its ability to scavenge free radicals positions it as a candidate for further research into dietary supplements aimed at enhancing human health and preventing chronic diseases .
Data Summary
Case Studies
- Eucalyptus grandis and Armillaria luteobubalina Interaction
- Metabolic Disorder Diagnosis
Mechanism of Action
D-Threitol exerts its effects through various mechanisms:
Cryoprotectant: In organisms like the Alaskan beetle, this compound accumulates to protect cells from freezing damage by lowering the freezing point of bodily fluids.
Osmoprotective Agent: In certain yeasts, this compound acts as an osmoprotective agent, helping cells to survive in high osmotic conditions.
Comparison with Similar Compounds
Biological Activity
D-Threitol, a four-carbon sugar alcohol, has garnered attention in various biological contexts due to its metabolic roles and interactions with biological systems. This article provides a comprehensive overview of the biological activities associated with this compound, including its enzymatic functions, signaling properties in plant-microbe interactions, and implications in human health.
Metabolic Pathways and Enzymatic Activities
This compound is primarily recognized as a product of D-xylose metabolism. Its metabolic pathways have been studied extensively in microbial systems. For instance, research on Mycobacterium smegmatis revealed that this compound acts as a stabilizing ligand for solute-binding proteins associated with ABC transporters, indicating its potential role in microbial nutrient acquisition and metabolism .
Table 1: Key Metabolic Pathways Involving this compound
Signaling Role in Plant-Microbe Interactions
Recent studies have identified this compound as a significant metabolite during the interaction between Eucalyptus grandis and the pathogenic fungus Armillaria luteobubalina. The presence of this compound was linked to enhanced microbial colonization and hormonal responses in plant root cells. This suggests that this compound may function as an early signaling molecule that facilitates fungal colonization by inducing specific plant responses .
Case Study: Eucalyptus Grandis and Armillaria Luteobubalina
- Objective : To investigate the role of this compound in plant-fungal interactions.
- Methodology : Metabolite profiling was conducted on root tips exposed to the pathogen.
- Findings : this compound levels increased significantly in response to fungal treatment, indicating its role as a signaling molecule .
Implications for Human Health
This compound's biological activity extends to human health, particularly concerning metabolic disorders. Abnormal levels of polyols, including this compound, have been associated with conditions such as diabetes mellitus and uremia. These variations are crucial for diagnosing metabolic disorders, as certain enzyme deficiencies lead to altered polyol concentrations in body fluids .
Table 2: Clinical Relevance of this compound
Q & A
Basic Research Questions
Q. What are the standard methodologies for quantifying D-Threitol in biological samples, and how do they ensure reproducibility?
- Methodological Answer : Quantification typically employs high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). For reproducibility, protocols must detail calibration standards (e.g., this compound purity >98%), extraction solvents (e.g., aqueous ethanol), and validation parameters (e.g., retention time consistency, limit of detection). Experimental sections should explicitly describe instrument settings, sample preparation, and statistical analysis to enable replication .
Q. How can researchers distinguish this compound from its stereoisomers (e.g., L-Threitol) during synthesis or purification?
- Methodological Answer : Chiral separation techniques such as polarimetry, nuclear magnetic resonance (NMR) spectroscopy, or enantioselective chromatography are critical. For example, NMR can differentiate stereoisomers via coupling constants in the H spectrum. Synthetic protocols should specify catalysts (e.g., chiral catalysts for asymmetric synthesis) and purification steps (e.g., recrystallization in chiral solvents) .
Q. What experimental parameters are critical for assessing this compound stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies require controlled incubation at defined pH (e.g., 2–12) and temperatures (e.g., 4°C–70°C), followed by kinetic analysis (e.g., Arrhenius plots). Use spectrophotometry or mass spectrometry to monitor degradation products. Replicate experiments must include triplicate samples and negative controls to validate thermal or hydrolytic decomposition pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic roles of this compound across different microbial systems?
- Methodological Answer : Systematic comparative genomics and enzyme kinetic studies are essential. For example, sequence similarity networks (SSNs) and genome neighborhood networks (GNNs) can identify conserved catalytic residues in this compound dehydrogenases across species. Discrepancies in metabolic pathways (e.g., catabolism vs. anabolism) require cross-validation via gene knockout experiments and metabolomic profiling . Contradictions in literature should be addressed through meta-analyses following PRISMA guidelines .
Q. What experimental designs are optimal for elucidating this compound’s role in osmotic stress adaptation in extremophiles?
- Methodological Answer : Use transcriptomic and proteomic profiling under stress conditions (e.g., high salinity) to identify this compound biosynthesis genes (e.g., thuE homologs). Pair this with isotopic tracing (e.g., C-labeled this compound) to track metabolic flux. Control groups should include osmolyte-deficient mutants and complementary assays (e.g., cell viability under stress) .
Q. How can interdisciplinary approaches (e.g., computational modeling + experimental validation) improve understanding of this compound’s enzyme interactions?
- Methodological Answer : Molecular dynamics simulations can predict binding affinities between this compound and enzymes like dehydrogenases. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies interaction kinetics. Mixed-methods frameworks (e.g., iterative hypothesis-testing cycles) ensure alignment between computational predictions and wet-lab data .
Q. What ethical and methodological challenges arise when studying this compound’s effects in human cell lines or clinical trials?
- Methodological Answer : Ethical protocols must address informed consent, data anonymization, and conflict of interest disclosure (e.g., industrial funding). Methodologically, ensure cell line authentication (e.g., STR profiling) and use validated toxicity assays (e.g., MTT assays). For clinical studies, adhere to CONSORT guidelines for randomization, blinding, and statistical power calculations .
Q. Methodological Challenges and Solutions
Q. What are the limitations of current chromatographic techniques in detecting trace this compound in complex matrices?
- Answer : Matrix interference (e.g., polysaccharides in plant extracts) can reduce sensitivity. Solutions include derivatization (e.g., silylation for GC-MS) or coupling with tandem mass spectrometry (LC-MS/MS) for selective ion monitoring. Internal standards (e.g., deuterated this compound) improve quantification accuracy .
Q. How can researchers validate novel this compound metabolic pathways identified via bioinformatics?
- Answer : Combine heterologous gene expression (e.g., in E. coli) with enzyme assays (e.g., NADH oxidation for dehydrogenases). Use knockout mutants to confirm pathway necessity and flux balance analysis (FBA) to model metabolite distribution. Cross-reference with databases like KEGG or MetaCyc for ortholog verification .
Q. Data Analysis and Interpretation
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Answer : Nonlinear regression models (e.g., Hill equation) quantify IC values. Bayesian hierarchical models account for inter-experiment variability. Open-source tools like R/Bioconductor or Python’s SciPy suite enable reproducible analysis pipelines .
Properties
IUPAC Name |
(2R,3R)-butane-1,2,3,4-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXHWFMMPAWVPI-QWWZWVQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016717, DTXSID801336604 | |
Record name | Threitol | |
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Record name | D-Threitol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID801336604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | Threitol | |
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CAS No. |
7493-90-5, 2418-52-2 | |
Record name | Threitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7493-90-5 | |
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Record name | D-Threitol | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=2418-52-2 | |
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Record name | Threitol | |
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Record name | Threitol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007493905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Threitol | |
Source | EPA DSSTox | |
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Record name | D-Threitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-Butanetetrol | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 1,2,3,4-Butanetetrol | |
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Record name | THREITOL | |
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Record name | D-Threitol | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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